4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C11H8N2O4. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyridazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Pyridazine derivatives: Other pyridazine derivatives with different substituents on the ring.
Pyridine derivatives: Compounds with a similar structure but containing a nitrogen atom in a different position.
Pyrazine derivatives: Compounds with a similar heterocyclic structure but with different substitution patterns.
Uniqueness: 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to other similar compounds.
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Properties
IUPAC Name |
4-hydroxy-6-oxo-1-phenylpyridazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-8-6-9(15)13(12-10(8)11(16)17)7-4-2-1-3-5-7/h1-6,14H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJLFJUERDLGKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716081 | |
Record name | 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121582-62-5 | |
Record name | 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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